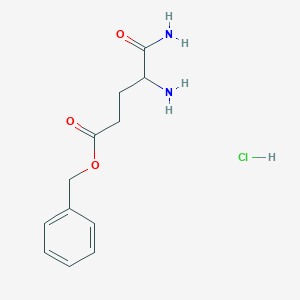
D-Isoglutamine benzyl ester,HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Isoglutamine benzyl ester, HCl is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of D-isoglutamine, an amino acid, and is often used in research settings for its ability to modify proteins and peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Isoglutamine benzyl ester, HCl typically involves the esterification of D-isoglutamine with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the ester bond. The resulting product is then purified and converted to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
In an industrial setting, the production of D-Isoglutamine benzyl ester, HCl may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product. The hydrochloride salt is typically produced through a reaction with hydrochloric acid, followed by crystallization and drying .
化学反应分析
Types of Reactions
D-Isoglutamine benzyl ester, HCl undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-isoglutamine and benzyl alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Major Products
The major products formed from these reactions include D-isoglutamine, benzyl alcohol, and various substituted derivatives depending on the specific reaction conditions .
科学研究应用
D-Isoglutamine benzyl ester, HCl has a wide range of applications in scientific research:
作用机制
The mechanism of action of D-Isoglutamine benzyl ester, HCl involves its ability to modify proteins and peptides through esterification and substitution reactions. The compound can be incorporated into proteins at specific sites, allowing for the study of protein function and interactions. The molecular targets and pathways involved depend on the specific application and the proteins being studied .
相似化合物的比较
Similar Compounds
N-Acetylmuramyl-L-alanyl-D-isoglutamine: A compound with similar structural features and applications in immunology.
Benzylpenicillin: Shares the benzyl ester group and is used in antibiotic research.
Uniqueness
D-Isoglutamine benzyl ester, HCl is unique in its ability to be incorporated into proteins at specific sites, enabling precise modifications and functional studies. This distinguishes it from other similar compounds that may not offer the same level of specificity and versatility .
属性
IUPAC Name |
benzyl 4,5-diamino-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXVFJRDTASLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
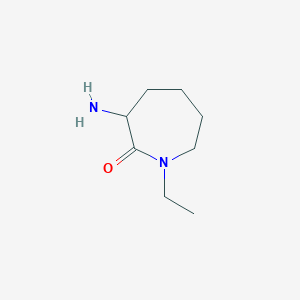
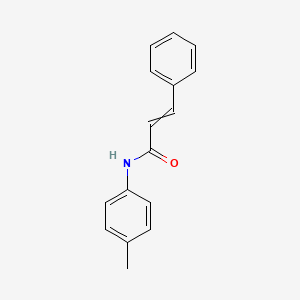
![[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene](/img/structure/B13395165.png)
![3-Phenylmethoxy-4-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13395167.png)

![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)


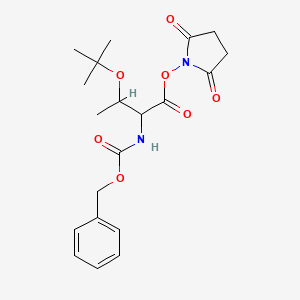
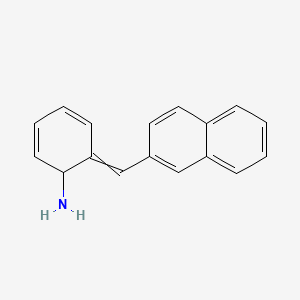
![Sodium;2-[(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B13395217.png)
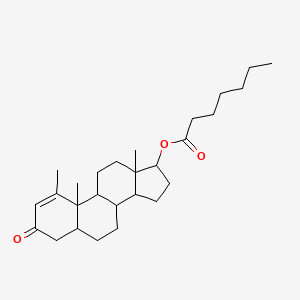
![2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol](/img/structure/B13395226.png)
![Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid](/img/structure/B13395233.png)
